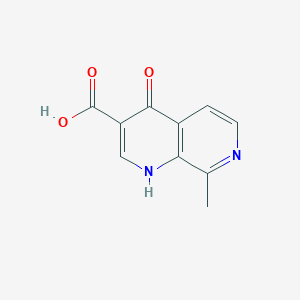
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of quinolone antibiotics. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is commonly used in the treatment of urinary tract infections and has been extensively studied for its mechanism of action and various applications in scientific research.
Méthodes De Préparation
The synthesis of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid involves several steps. One common method starts with the condensation of ethyl acetoacetate with 2-amino-3-methylpyridine to form an intermediate. This intermediate is then cyclized and oxidized to yield the final product. The reaction conditions typically involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization and oxidation processes .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the methyl group, can lead to the formation of new compounds with varied biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying quinolone antibiotics and their derivatives.
Biology: The compound is used to investigate bacterial DNA replication and the mechanisms of antibiotic resistance.
Medicine: It is studied for its potential use in treating various bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: The compound is used in the development of new antibacterial agents and as a reference standard in quality control processes .
Mécanisme D'action
The antibacterial activity of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the A subunit of DNA gyrase, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.
Comparaison Avec Des Composés Similaires
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is often compared to other quinolone antibiotics, such as:
Nalidixic acid: Similar in structure and mechanism of action but with different pharmacokinetic properties.
Oxolinic acid: Another quinolone with a broader spectrum of activity.
Ciprofloxacin: A more potent quinolone with enhanced activity against a wider range of bacteria .
The uniqueness of this compound lies in its specific activity against certain bacterial strains and its use as a reference compound in research.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
8-methyl-4-oxo-1H-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-5-8-6(2-3-11-5)9(13)7(4-12-8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
JTRFRCBROWVBIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1NC=C(C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


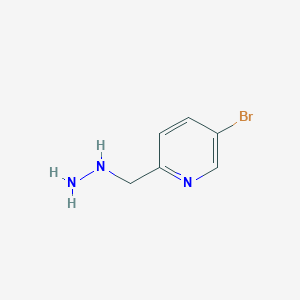
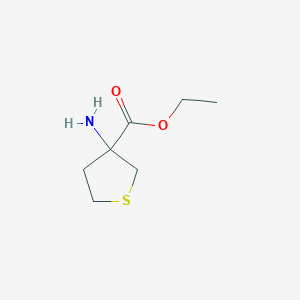
![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
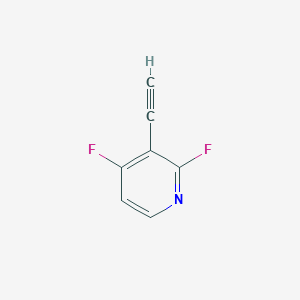

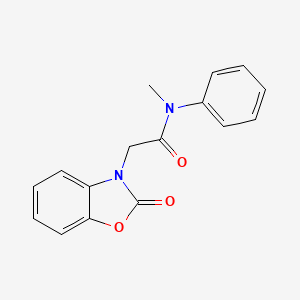
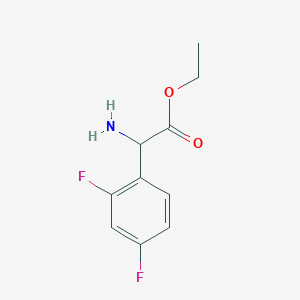
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
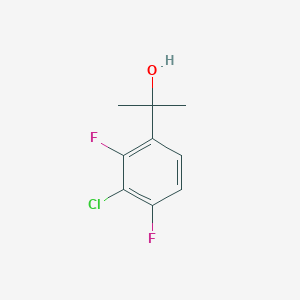
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13579356.png)
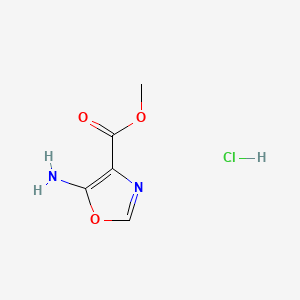
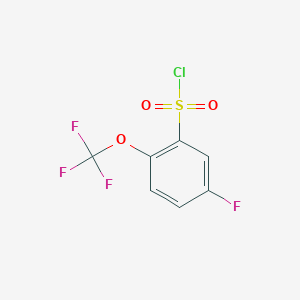
![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
